(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C18H13FO5 and its molecular weight is 328.295. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyran Derivatives : The compound is involved in the synthesis of various derivatives. For instance, 3-Oxo-2,3-dihydrobenzofuran reacts with related compounds to afford a range of compounds including pyran derivatives (J. Mérour & F. Cossais, 1991).
Crystal Structure and Fungicidal Activity : Novel derivatives containing the Z-Configuration Methyl 2-(Methoxyimino) Acetate moiety, related to the compound , have been synthesized, and their structures determined by X-ray diffraction. These compounds showed moderate fungicidal activity (Yuanyuan Liu et al., 2014).
Fluorogenic Reagent for Amine Analysis : Derivatives of 3-oxo-2,3-dihydrobenzofuran have been used as fluorogenic reagents for the analysis of primary amines, peptides, and carbohydrates (P. Chen & M. Novotny, 1997).
Pharmacological and Biological Activities
Anti-inflammatory and Analgesic Activities : Related compounds, such as 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Photovoltaic Properties : Molecules containing 5,6-difluoro-3-oxo-2,3-dihydro-indene, a similar compound, have been designed for photovoltaic applications. These molecules showed enhanced photovoltaic properties (Usman Ali et al., 2020).
Synthesis of Functionalized Compounds : Novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines were synthesized, which included derivatives of the compound of interest. These compounds were characterized by various spectroscopic methods (Samira Arab-Salmanabadi et al., 2015).
Antibacterial and Docking Studies : Derivatives of the compound demonstrated significant antibacterial activity against various bacterial strains. Molecular docking studies were also performed on these compounds (M. A. Kumari et al., 2017).
Anticancer Activity : Some derivatives have been evaluated for their anticancer activity, showing significant activity against various cancer cell lines (A. Hassan et al., 2020).
Anti-Inflammatory Compounds : Its analogs have been used in the preparation of anti-inflammatory compounds (P. Matson, 1990).
Antinociceptive Activity : Derivatives of this compound showed significant anti-inflammatory and antinociceptive activities, with lower ulcerogenic activity (O. Alam et al., 2010).
Protoporphyrinogen Oxidase Inhibitors : Derivatives have been used as protoporphyrinogen oxidase inhibitors, indicating potential applications in herbicide development (Y. Zuo et al., 2013).
properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-22-17(20)10-23-12-6-7-13-15(9-12)24-16(18(13)21)8-11-4-2-3-5-14(11)19/h2-9H,10H2,1H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHSTBOCWHLFKN-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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